1-Azaspiro[3.3]heptan-6-ol
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Overview
Description
1-Azaspiro[3.3]heptan-6-ol is a unique spirocyclic compound characterized by a spiro-connected azetidine and cyclobutane ring system. This compound has garnered significant interest due to its potential applications in medicinal chemistry and drug design. The spirocyclic structure imparts unique physicochemical properties, making it a valuable scaffold for the development of bioactive molecules.
Preparation Methods
The synthesis of 1-Azaspiro[3.3]heptan-6-ol typically involves a multi-step process. One common synthetic route includes the thermal [2+2] cycloaddition between endocyclic alkenes and Graf’s isocyanate (ClO2S NCO), resulting in the formation of spirocyclic β-lactams. Subsequent reduction of the β-lactam ring with alane yields this compound . Industrial production methods often focus on optimizing these steps to achieve high yields and purity, with scalable approaches being developed to facilitate large-scale synthesis .
Chemical Reactions Analysis
1-Azaspiro[3.3]heptan-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Common reagents used in these reactions include alane for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Azaspiro[3.3]heptan-6-ol has found applications in several scientific research fields:
Mechanism of Action
The mechanism by which 1-Azaspiro[3.3]heptan-6-ol exerts its effects is primarily related to its ability to mimic the piperidine ring, a common structural motif in many bioactive compounds. This mimicry allows it to interact with similar molecular targets and pathways, potentially modulating biological activities in a manner analogous to piperidine-containing compounds . The specific molecular targets and pathways involved depend on the context of its application, whether in drug design or other research areas.
Comparison with Similar Compounds
1-Azaspiro[3.3]heptan-6-ol can be compared to other spirocyclic compounds such as 2-azaspiro[3.3]heptane and 2-oxa-6-azaspiro[3.3]heptane. While all these compounds share a spirocyclic core, this compound is unique due to its specific ring structure and functional groups . This uniqueness imparts distinct physicochemical properties and reactivity, making it a valuable scaffold for diverse applications.
Similar compounds include:
2-Azaspiro[3.3]heptane: Known for its use in constructing sterically constrained amino acids.
2-Oxa-6-azaspiro[3.3]heptane: Utilized in the synthesis of functionalized spirocyclic compounds.
Biological Activity
1-Azaspiro[3.3]heptan-6-ol is a spirocyclic compound that has attracted attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by relevant data and research findings.
Overview of this compound
This compound is characterized by a spiro-connected azetidine and cyclobutane ring system. Its molecular formula is C8H13N with a molecular weight of approximately 149.20 g/mol. The compound is often explored as a bioisostere of piperidine, which allows it to mimic the pharmacological properties of piperidine derivatives while potentially offering improved safety profiles and efficacy in drug applications.
Synthesis
The synthesis of this compound typically involves multi-step processes, including:
- Thermal [2+2] Cycloaddition : This method uses endocyclic alkenes and isocyanates to form spirocyclic β-lactams.
- Reduction : The β-lactam ring can be reduced using alane to yield this compound .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets similarly to piperidine-based compounds. This interaction may modulate biological pathways, influencing pharmacological effects such as analgesia or sedation.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Receptor Binding : Studies have shown that this compound can bind to various receptors, potentially influencing neurotransmitter systems similar to piperidine derivatives.
- Pharmacokinetics : Modifications to the azaspiro framework can enhance pharmacokinetic properties, making it a candidate for drug development in anesthetics and other therapeutic areas .
Case Studies
- Study on Analgesic Properties : A study demonstrated that derivatives of this compound exhibited analgesic effects in animal models, suggesting potential applications in pain management.
- Neuropharmacological Research : Another investigation focused on the compound's interaction with serotonin receptors, showing promise for developing treatments for mood disorders.
Comparison with Similar Compounds
This compound can be compared with other spirocyclic compounds such as:
Compound Name | CAS Number | Structural Features | Unique Properties |
---|---|---|---|
2-Azaspiro[3.3]heptane | 1630907-10-6 | Contains an additional nitrogen atom | Potentially different pharmacological activity |
6-Difluoromethyl-2-azaspiro[3.3]heptane | 2250242-34-1 | Fluorinated variant affecting lipophilicity | May exhibit enhanced receptor selectivity |
Tert-butyl N-(1-azaspiro[3.3]heptan-6-ylmethyl)carbamate | 2378502-06-6 | Carbamate derivative providing stability | Useful for evaluating metabolic pathways |
Properties
IUPAC Name |
1-azaspiro[3.3]heptan-6-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-5-3-6(4-5)1-2-7-6/h5,7-8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIZPINZVQELRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC12CC(C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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